molecular formula C16H11NO2 B1209130 Dubamine CAS No. 6808-65-7

Dubamine

Cat. No.: B1209130
CAS No.: 6808-65-7
M. Wt: 249.26 g/mol
InChI Key: VQHLFUQPZRTKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-217614-A is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-217614-A involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. For instance, one common synthetic route may involve the use of dichloromethane and methanol as solvents, with hydroxypropyl methylcellulose and pluronic F-127 as additives .

Industrial Production Methods

Industrial production of WAY-217614-A requires scaling up the laboratory synthesis methods while maintaining the purity and yield of the compound. This often involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-217614-A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of WAY-217614-A include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from the reactions of WAY-217614-A depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

WAY-217614-A has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: WAY-217614-A is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: WAY-217614-A is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of WAY-217614-A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, WAY-217614-A may bind to a particular receptor, altering its activity and triggering downstream signaling cascades that result in physiological changes .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLFUQPZRTKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326933
Record name Dubamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6808-65-7
Record name 2-(1,3-Benzodioxol-5-yl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6808-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dubamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dubamine
Reactant of Route 2
Reactant of Route 2
Dubamine
Reactant of Route 3
Reactant of Route 3
Dubamine
Reactant of Route 4
Reactant of Route 4
Dubamine
Reactant of Route 5
Reactant of Route 5
Dubamine
Reactant of Route 6
Reactant of Route 6
Dubamine
Customer
Q & A

Q1: What is Dubamine?

A1: this compound is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.

Q2: How is this compound synthesized?

A2: Several synthetic routes for this compound have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of this compound and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize this compound. []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of this compound. Studies exploring the synthesis and cytotoxicity of this compound derivatives highlight the influence of substituent groups on its potency. [, ]

Q4: What analytical techniques are used to characterize and quantify this compound?

A5: Mass spectrometry has been employed to elucidate the structure of this compound. [] Other common techniques for alkaloid analysis likely used in this compound research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []

Q5: What is known about the stability of this compound?

A5: Although the provided research doesn't delve into the specific stability profile of this compound, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine this compound's stability under various conditions.

Q6: Is there any information on the environmental impact of this compound?

A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of this compound. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.

Q7: Has this compound been used in any practical applications?

A9: While the provided research primarily focuses on the synthesis and characterization of this compound and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that this compound might hold similar potential, warranting further investigation.

Q8: What is the historical context of this compound research?

A10: The study of this compound is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including this compound. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.